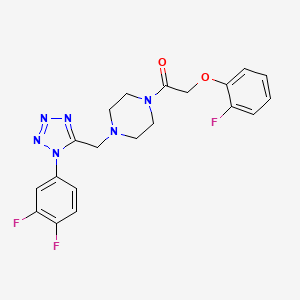
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a novel chemical entity that appears to be related to a class of compounds with potential antimicrobial properties. The structure suggests the presence of a tetrazole ring, a piperazine moiety, and a difluorophenyl group, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized with excellent yields by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere . Although the specific compound is not mentioned, the synthesis route could potentially be adapted for its production by modifying the substituents on the aryl and piperazine groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectral data, including FT-IR, 1H NMR, 13C NMR, and HSQC . These techniques would likely be applicable to the analysis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, providing detailed information about its molecular framework and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
The electrochemical synthesis of arylthiobenzazoles provides insight into the types of chemical reactions that related compounds can undergo . The electrochemical oxidation of a phenylpiperazine derivative in the presence of nucleophiles leads to a Michael addition reaction, suggesting that similar electrophilic sites may exist in the compound of interest, which could undergo analogous reactions under the right conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms and a tetrazole ring suggests the compound may have significant electronegativity and the potential for hydrogen bonding, which could affect its solubility and stability. The piperazine ring is known for its role in increasing the water solubility of compounds, which could be beneficial for biological applications .
Scientific Research Applications
1. Synthesis and Antibacterial/Antifungal Activities
- Azole-containing piperazine derivatives, similar in structure to the compound , have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. This indicates potential use in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).
2. Neuroprotective Activities
- Piperazine-based compounds, including derivatives similar to the query compound, have been evaluated for their neuroprotective activities. Some showed significant effects in protecting cell viability against oxidative damage and prolonged survival in models of acute cerebral ischemia, suggesting potential in treating neurological conditions (Gao et al., 2022).
3. Antitumor Activities
- Piperazine derivatives have been synthesized and evaluated for their effects on tumor DNA methylation. This research suggests the compound's potential application in cancer therapy (Hakobyan et al., 2020).
4. Anti-Inflammatory Activity
- Certain piperazine-based compounds have been synthesized and evaluated for their anti-inflammatory activity, showing potential for use in inflammation-related treatments (Ahmed, Molvi, & Khan, 2017).
5. Molecular Docking and Spectral Analysis
- The compound and its derivatives have been characterized using various spectral methods and molecular docking studies. These analyses are crucial for understanding the pharmacokinetics and potential biological applications of the compound (Govindhan et al., 2017).
properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXAPAZDJKCZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2509125.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)
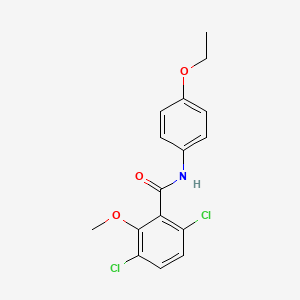
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)
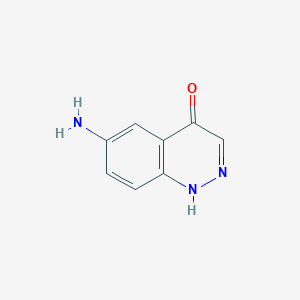
![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)
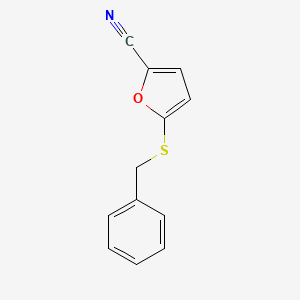
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

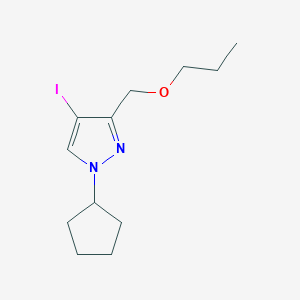
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)